molecular formula C13H11ClN4 B2553035 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 53105-58-1

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

Cat. No. B2553035
CAS RN: 53105-58-1
M. Wt: 258.71
InChI Key: QQXUZEMDFOVOOJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine, also known as CMPT, is a unique compound with a wide range of applications in scientific research. It is a synthetically produced molecule with a variety of uses in biomedical and pharmaceutical research. CMPT has been studied extensively in recent years, and its potential uses and applications are constantly being explored.

Scientific Research Applications

Thin Film Optoelectronics

Thin films of Ch-diisoQ can be prepared using thermal evaporation techniques. These films exhibit interesting structural and optical properties. Upon annealing, the grain sizes increase, affecting the film’s characteristics. Researchers have studied the transmittance, reflectance, and optical constants (such as optical band gap, dispersion energy, and dielectric constant) of Ch-diisoQ films across a wide wavelength range (200–2500 nm) . These properties make Ch-diisoQ suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), photovoltaic cells, and gas sensors.

Catalysis and Polymerization

Ch-diisoQ derivatives have been employed as catalysts in various reactions, including Diels-Alder reactions. Additionally, Ch-diisoQ itself serves as a polymerization agent. Its unique structure contributes to its catalytic activity, making it valuable in synthetic chemistry .

Organic Synthesis

Ch-diisoQ derivatives, including 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax, have been used as reagents in the synthesis of organic compounds. These applications extend to pharmaceuticals and agrochemicals, where Ch-diisoQ plays a role in constructing complex molecules .

Nonlinear Optical Materials

The π-conjugated electron system in Ch-diisoQ leads to its nonlinear optical properties. Researchers have investigated its potential for second and third harmonic generation at different wavelengths. These studies confirm its suitability for applications in nonlinear optics .

Antioxidant Activity

Ch-diisoQ derivatives, such as 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME), exhibit free radical scavenging activity. These compounds have been tested against the stable free radical 2,2-diphenyl-2-picrylhydrazyl hydrate (DPPH) to determine their antioxidant properties. Such investigations contribute to understanding their potential health-related applications .

Molecular Electronics

Given the π-conjugated electron system in Ch-diisoQ, it holds promise in molecular electronics. Its absorption and emission properties, along with charge transport features, make it relevant for applications in this field .

properties

IUPAC Name

2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXUZEMDFOVOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324155
Record name 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

CAS RN

53105-58-1
Record name 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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